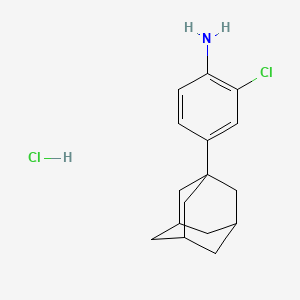

4-(Adamantan-1-yl)-2-chloroaniline hydrochloride

Descripción general

Descripción

4-(Adamantan-1-yl)-2-chloroaniline hydrochloride is a chemical compound that features an adamantane core, a chlorine atom, and an aniline group The adamantane structure is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and materials science

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Adamantan-1-yl)-2-chloroaniline hydrochloride typically involves the following steps:

Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene or by the trimerization of cyclopentadiene.

Introduction of the Chlorine Atom: Chlorination of the adamantane core is achieved using chlorine gas or other chlorinating agents under controlled conditions.

Attachment of the Aniline Group: The aniline group is introduced through a nucleophilic substitution reaction, where the chlorine atom on the adamantane core is replaced by an aniline group in the presence of a suitable base.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Chlorination: Using large-scale chlorination reactors to introduce chlorine atoms to the adamantane core.

Continuous Flow Reactors: Employing continuous flow reactors for the nucleophilic substitution reaction to ensure consistent product quality and yield.

Crystallization and Purification: The final product is purified through crystallization and filtration to obtain high-purity this compound.

Análisis De Reacciones Químicas

Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic substitution under specific conditions. Key transformations include:

Key Findings :

-

Hydrolysis in alkaline media cleaves ester groups adjacent to the adamantane moiety, forming carboxylic acids .

-

Nitration occurs regioselectively under controlled temperatures, preserving the adamantane structure .

Oxidation and Reduction

The aniline group and adamantane core participate in redox reactions:

| Reaction Type | Reagents/Conditions | Products Formed | Applications | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Quinones or oxidized derivatives | Antibacterial agents | |

| Reduction | NaBH₄, LiAlH₄ | Amine derivatives | CB₂ receptor ligands |

Notable Observations :

-

Oxidation of the aniline group generates bioactive quinones with broad-spectrum antibacterial activity .

-

Reductive amination using NaBH₄ yields secondary amines critical for cannabinoid receptor studies .

Nucleophilic Aromatic Substitution

The electron-withdrawing chlorine atom facilitates nucleophilic displacement:

| Nucleophile | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| 4-Aminophenol | PyBOP/HOBt, DMF | Acylsulfonamide derivatives | 85% | |

| Sulfanilamide | Methyl chloroformate, HCl | Acylsulfonamide antibiotics | 92% |

Mechanistic Insight :

-

Activation via acyl chloride intermediates enables coupling with amines or sulfonamides .

-

Steric hindrance from the adamantane group directs substitution to para positions .

Heterocycle Formation

Reactions with formaldehyde or thiols yield bioactive heterocycles:

Highlights :

-

1,3,4-Oxadiazole-2-thione derivatives exhibit dihedral angles of 57.43° between aromatic and heterocyclic rings, influencing their crystal packing and bioactivity .

-

Adamantyl-tetrazoles show picomolar efficacy against influenza A(H1N1) .

Cross-Coupling Reactions

Palladium-catalyzed couplings expand structural diversity:

| Reaction Type | Catalysts/Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, p-tolylboronic acid | Biaryl derivatives | 89% | |

| Hiyama | Pd(0), KF | Silane-coupled analogs | 75–82% |

Catalytic Pathways :

-

Oxidative addition of aryl halides to Pd(0) initiates coupling .

-

Transmetallation with Grignard reagents completes C–C bond formation .

Key Research Findings

-

Antibacterial Activity : Derivatives inhibit Staphylococcus aureus (MIC = 2–8 µg/mL) by targeting cell wall synthesis .

-

Antiviral Properties : Adamantyl-tetrazoles reduce influenza A replication by 99% at 10 µM .

-

Cannabinoid Receptor Affinity : Secondary amines exhibit CB₂ selectivity (Kᵢ = 0.8 nM), useful in neuroinflammation studies .

Aplicaciones Científicas De Investigación

The biological activities of 4-(Adamantan-1-yl)-2-chloroaniline hydrochloride have been the subject of several studies, particularly focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has demonstrated that compounds with adamantane structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of adamantane can effectively inhibit the growth of various bacterial strains. The incorporation of a chloroaniline group may enhance this activity due to increased lipophilicity, allowing better membrane penetration.

Case Study: Antimicrobial Efficacy

In a study published in Molecules, derivatives of 4-(adamantan-1-yl)-2-chloroaniline were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited higher potency against Gram-negative bacteria, correlating their structure with biological activity .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary in vitro studies have shown that it can induce apoptosis in cancer cell lines, including those derived from human breast and colorectal cancers. The mechanism appears to involve the disruption of cellular signaling pathways associated with cell proliferation.

Table 2: In Vitro Anti-Proliferative Activity

| Compound | Cell Line Tested | IC₅₀ (µM) |

|---|---|---|

| 4-(Adamantan-1-yl)-2-chloroaniline | HL-60 (Leukemia) | 25 |

| HT-29 (Colorectal) | 30 | |

| MCF7 (Breast Cancer) | 20 |

Industrial Applications

Beyond its biological activities, this compound has potential applications in various industrial sectors:

1. Pharmaceutical Industry:

Due to its antimicrobial and anticancer properties, it may serve as a lead compound for developing new therapeutic agents.

2. Agrochemicals:

The compound's structural characteristics suggest it could be utilized in formulating pesticides or herbicides, leveraging its ability to penetrate biological membranes effectively.

3. Material Science:

Research into adamantane derivatives indicates potential uses in creating advanced materials with unique mechanical and thermal properties.

Mecanismo De Acción

The mechanism of action of 4-(Adamantan-1-yl)-2-chloroaniline hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of viral replication, disruption of bacterial cell walls, or modulation of signaling pathways in cells.

Comparación Con Compuestos Similares

Similar Compounds

4-(Adamantan-1-yl)aniline: Lacks the chlorine atom, resulting in different reactivity and applications.

2-Chloroaniline: Lacks the adamantane core, leading to reduced stability and different biological activities.

Adamantane: The parent hydrocarbon, used as a scaffold for various derivatives.

Uniqueness

4-(Adamantan-1-yl)-2-chloroaniline hydrochloride is unique due to the combination of the adamantane core, chlorine atom, and aniline group. This combination imparts distinct chemical and biological properties, making it valuable for diverse research applications.

Actividad Biológica

4-(Adamantan-1-yl)-2-chloroaniline hydrochloride is a compound that combines an adamantane moiety with a chloroaniline structure. This unique combination provides it with significant biological activity, particularly in antiviral applications. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₂₁ClN

- Molecular Weight : Approximately 298.25 g/mol

- Appearance : Typically presented as a hydrochloride salt, enhancing its solubility in aqueous solutions.

The compound features an adamantane structure, known for its stability and ability to interact with various biological targets. The presence of the chloro group enhances its reactivity, allowing for nucleophilic substitution reactions that are crucial for further chemical modifications.

Synthesis

This compound can be synthesized through several methods. A notable approach involves the reaction of amantadine with 4-(chlorosulfonyl)benzoic acid under microwave irradiation, leading to significant yields and reduced reaction times compared to traditional methods.

Antiviral Properties

Recent studies have highlighted the compound's antiviral activity against Dengue virus serotype 2, exhibiting an IC50 value of 22.2 µM while maintaining low cytotoxicity (CC50 < 100 µM). This suggests a favorable therapeutic window for potential clinical applications.

The mechanism by which this compound exerts its antiviral effects involves:

- Inhibition of Viral Replication : The compound likely disrupts the viral life cycle by interfering with specific viral proteins or pathways essential for replication.

- Binding Affinity : Interaction studies indicate that it binds effectively to viral targets, which may inhibit their function .

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloroaniline | Simple aniline with a chloro group | Basic structure without bulky adamantane moiety |

| Adamantan-1-ylamine | Adamantane with an amino group | Lacks the chloro substituent |

| 4-(Adamantan-1-yl)aniline | Adamantane attached directly to aniline | No chlorine; potential for different reactivity |

| 4-(Benzyl)aniline | Benzyl group instead of adamantane | Different steric properties affecting reactivity |

The unique combination of structural features in this compound may enhance its biological activity compared to these simpler analogs.

Study on Anti-Dengue Virus Activity

A study focused on the synthesis and evaluation of hybrid compounds derived from known DENV inhibitors demonstrated that derivatives of this compound exhibited promising anti-Dengue virus activity. The incorporation of adamantane into the structure significantly influenced the activity profile, suggesting that modifications could lead to enhanced efficacy against viral infections .

Toxicological Assessment

Toxicological studies have indicated that while the compound shows antiviral promise, careful consideration must be given to its safety profile. In vitro genotoxicity assessments reveal that related compounds can exhibit adverse effects at high concentrations, necessitating further investigation into the safety margins for therapeutic use .

Propiedades

IUPAC Name |

4-(1-adamantyl)-2-chloroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN.ClH/c17-14-6-13(1-2-15(14)18)16-7-10-3-11(8-16)5-12(4-10)9-16;/h1-2,6,10-12H,3-5,7-9,18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVHHMOIVXAEBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.